(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a diethylamino group, a methoxy group, and an acrylic acid moiety
Mechanism of Action
Target of Action
It’s structurally related to hydroxycinnamic acids , a class of compounds known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to hydroxycinnamic acids , it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves the reaction of 3-(diethylaminomethyl)-4-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acrylic acid.
Reduction: 3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid: Similar structure but with dimethylamino instead of diethylamino group.
(2E)-3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.
Uniqueness
(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is unique due to the combination of its diethylamino, methoxy, and acrylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNHZBKGVHJGV-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.